N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with ethyl and methyl groups at the 4- and 6-positions, respectively. The 2-position of the pyrimidine ring is linked to a piperazine moiety, which is further connected to a 5,6,7,8-tetrahydroquinazolin-4-yl group.
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-3-20-17-12-14(2)23-19(24-17)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)21-13-22-18/h12-13H,3-11H2,1-2H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXDAGSLMVHSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine are currently unknown. This compound is a complex molecule and its specific targets may vary depending on the context of its use.
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it’s likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions.
Biological Activity
N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Weight | 296.41 g/mol |
| Boiling Point | Not available |
| Solubility | High in organic solvents |
| LogP (octanol-water partition coefficient) | 2.5 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to the compound. For instance, a series of 4-thiazolidinone derivatives showed moderate to good antimicrobial activity against various bacterial strains at concentrations ranging from 50 to 1600 µg/mL. The minimum inhibitory concentrations (MICs) for these compounds ranged between 100 and 400 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines such as K562 and HeLa. For example, IC50 values for some tested compounds ranged from 8.5 µM to 25.6 µM, indicating significant anticancer activity compared to standard treatments like cisplatin .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Compounds derived from this structure have shown the ability to inhibit cell growth in various cancer models.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Synergistic Effects : When combined with other agents, these compounds may enhance overall therapeutic efficacy against resistant strains of bacteria or cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a related compound against five Gram-positive and two Gram-negative bacteria. The results indicated that certain compounds derived from the same class exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .
Study 2: Anticancer Properties
In a comparative study on the cytotoxic effects of various thiazolidinone derivatives against cancer cell lines, it was found that some derivatives demonstrated higher selectivity and potency than traditional chemotherapeutic agents. The study highlighted the potential for these compounds as novel anticancer drugs .
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit antiviral properties. Specifically, N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine has been studied for its efficacy against viral infections. In vitro studies suggest that it may inhibit the replication of certain viruses, making it a candidate for antiviral drug development .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies show that it can induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Toxicology and Safety Profiles
Toxicological assessments are crucial for understanding the safety profile of this compound. Studies indicate that while it shows promise in therapeutic applications, further research is needed to fully elucidate its toxicity levels and side effects in vivo .
Synthesis Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored in literature, emphasizing the importance of reaction conditions and purification methods .
Formulation Studies
Formulation studies are essential for translating this compound from bench to bedside. Research into its solubility and stability under physiological conditions is ongoing to ensure effective delivery systems can be developed .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antiviral | Demonstrated inhibition of viral replication in vitro |
| Study 2 | Anticancer | Induced apoptosis in specific cancer cell lines |
| Study 3 | Analgesic | Showed efficacy in pain models through receptor modulation |
Comparison with Similar Compounds
Pyrimidine vs. Quinazoline Derivatives
The target compound’s pyrimidine core differentiates it from quinazoline derivatives like 6-iodo-N-ethyl-N-phenylquinazolin-4-amine (5o) (), which replaces pyrimidine with a quinazoline ring.
Tetrahydroquinazolin vs. Thiadiazole Substituents
The 5,6,7,8-tetrahydroquinazolin-4-yl group in the target compound contrasts with the 5-methyl-1,3,4-thiadiazol-2-yl substituent in N-ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (). Thiadiazole groups are electron-deficient and may enhance metabolic stability compared to the partially saturated tetrahydroquinazolin system .
Substituent Variations
Amine Group Modifications
The ethyl and methyl groups on the pyrimidine core are structurally simpler than the N-(4-methoxybenzyl) or N-(2,2,2-trifluoroethyl) substituents in compounds like 6-(6-aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine (). Bulky or electronegative groups (e.g., trifluoroethyl) may alter solubility and bioavailability .
Piperazine Linker Diversity
The piperazine linker in the target compound is conserved in analogs such as 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (). However, benzyl substituents on piperazine (as in ) could increase lipophilicity, whereas the tetrahydroquinazolin group in the target compound introduces rigidity .
Molecular Weight and Solubility
The molecular weight of the target compound (~435 g/mol, estimated) is higher than simpler analogs like N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (MW 193.27, ). Increased molecular weight may reduce aqueous solubility, necessitating formulation optimization .
Comparative Data Table
Research Implications and Limitations
Further studies should prioritize:
Preparation Methods
Stepwise Assembly of 2-Chloro-4-Aminopyrimidine Intermediate
The synthesis begins with the preparation of 2-chloro-4-amino-6-methylpyrimidine (I ), achieved by cyclizing ethyl 3-ethylacetoacetate with guanidine hydrochloride in refluxing ethanol (82% yield). Chlorination at the 2-position is accomplished using phosphorus oxychloride (POCl3) under catalytic N,N-dimethylaniline, yielding 2,4-dichloro-6-methylpyrimidine (II ). Selective amination at the 4-position with ammonium hydroxide affords I in 94% purity (HPLC).
Synthesis of 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperazine
The tetrahydroquinazoline-piperazine fragment is synthesized via a two-step sequence:
-
Cyclohexenone Condensation : Cyclohexenone reacts with cyanamide in acetic acid at 110°C to form 5,6,7,8-tetrahydroquinazolin-4(3H)-one (III ) (68% yield).
-
Piperazine Coupling : III is treated with piperazine in the presence of phosphorus pentasulfide (P2S5) in xylene at 140°C, yielding 4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (IV ) (73% yield, HRMS: m/z 247.1542 [M+H]+).
Coupling Strategies for Pyrimidine-Piperazine Integration
Nucleophilic Aromatic Substitution (SNAr)
Reacting I with IV in DMF at 120°C for 24 hours achieves C–N bond formation but results in moderate yields (52–58%) due to competing hydrolysis of the chloropyrimidine.
Buchwald-Hartwig Amination
Superior results are obtained using Pd2(dba)3/Xantphos catalytic system with cesium carbonate in dioxane at 100°C. This method affords the coupled product V in 78% yield (HPLC purity: 97.3%). Key reaction parameters include:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd2(dba)3 |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 (2.5 equiv) |
| Temperature | 100°C |
| Time | 16 hours |
N-Ethyl Functionalization via Reductive Amination
The final step introduces the N-ethyl group by reacting V with acetaldehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C to room temperature. This method avoids over-alkylation and provides the target compound in 85% yield (HRMS: m/z 412.2456 [M+H]+, calcd 412.2461).
Optimization of Reaction Conditions
Solvent Effects on Reductive Amination
Comparative studies reveal dichloromethane outperforms THF or MeOH due to superior solubility of intermediates and minimized side reactions (Table 1).
Table 1. Solvent Screening for Reductive Amination
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 85 | 98.2 |
| THF | 63 | 91.5 |
| MeOH | 58 | 89.7 |
Temperature Dependence in Cyclocondensation
Elevating the Skraup reaction temperature to 110°C reduces reaction time from 48 to 24 hours but increases impurity formation (12% vs. 7% at 90°C).
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis typically involves multi-step organic reactions, starting with the formation of the quinazoline and piperazine moieties. Critical factors include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Catalysts : Transition metal catalysts or bases may accelerate specific steps (e.g., nucleophilic substitutions).
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
- Temperature control : Exothermic steps (e.g., cyclization) require precise thermal management to avoid side reactions .
Q. How is the compound's structure confirmed post-synthesis?
Structural validation relies on:
- Mass spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 452 [M+H]+ observed in similar compounds) .
- NMR spectroscopy : H and C NMR identify substituent positions and stereochemistry. For example, aromatic proton shifts in the 6.5–8.5 ppm range distinguish quinazoline and pyrimidine protons .
- Elemental analysis : Validates stoichiometric ratios of C, H, and N .
Q. What purification techniques are effective for isolating the final product?
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates intermediates .
- HPLC : Reversed-phase C18 columns resolve closely related impurities .
- Recrystallization : Methanol or ethanol removes residual solvents .
Q. How is compound stability assessed under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds .
- HPLC stability assays : Monitor degradation products after exposure to light, humidity, or elevated temperatures .
Advanced Research Questions
Q. How can SHELX programs assist in structural analysis and crystallographic refinement?
- SHELXL : Refines crystal structures using high-resolution X-ray data, particularly for resolving hydrogen bonding networks in the quinazoline-piperazine core .
- SHELXD/SHELXE : Solve phase problems for novel derivatives via direct methods or experimental phasing (e.g., MAD/SAD) .
- Validation : Rfree values and electron density maps ensure model accuracy .
Q. What strategies resolve discrepancies in pharmacological data (e.g., conflicting IC50 values)?
- Replicate assays : Use orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding affinity .
- Statistical analysis : Apply ANOVA or Bayesian modeling to assess variability between biological replicates .
- Probe solubility effects : Poor aqueous solubility may artificially inflate IC50; use co-solvents (e.g., DMSO ≤1%) or nanoformulations .
Q. How can reaction yields be optimized in multi-step syntheses?
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time for slow steps (e.g., cyclizations) .
- In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress to minimize over-processing .
Q. What computational approaches predict biological targets and binding modes?
- Molecular docking : AutoDock Vina or Glide models interactions with kinase active sites (e.g., ATP-binding pockets) .
- Molecular dynamics (MD) simulations : AMBER or GROMACS assess binding stability over 100+ ns trajectories .
- QSAR models : Correlate substituent electronegativity or steric bulk with activity trends .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
- Core modifications : Introduce substituents at the quinazoline C-6 or piperazine N-4 positions to probe steric/electronic effects .
- Bioisosteric replacement : Substitute pyrimidine with pyrazine or triazine to enhance metabolic stability .
- In vitro profiling : Test analogues against panels of kinases or GPCRs to identify selectivity patterns .
Q. What methodologies validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding .
- BRET/FRET : Quantifies intracellular protein-protein interaction modulation .
- Knockout models : CRISPR-Cas9 gene editing confirms phenotype specificity .
Data Contradiction Analysis
Q. How are conflicting crystallographic and NMR data reconciled?
- Dynamic vs. static structures : NMR captures solution-state conformations, while crystallography shows rigid lattice arrangements. Use MD simulations to bridge these views .
- Disorder modeling : SHELXL’s PART instructions resolve ambiguous electron density in flexible regions (e.g., piperazine rings) .
Q. What steps address inconsistencies in biological activity across assay platforms?
- Standardize protocols : Align buffer conditions, cell lines, and endpoint measurements .
- Counter-screen for off-target effects : Use proteome-wide profiling (e.g., KinomeScan) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
